7-Methylchroman-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

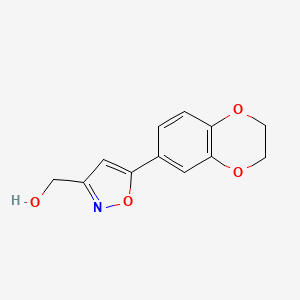

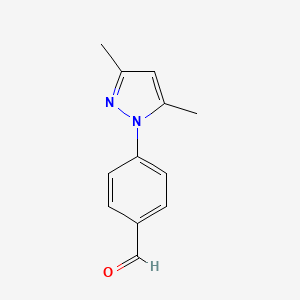

7-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO . It is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery .

Synthesis Analysis

Chroman-4-one acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The synthesis of chroman-4-one derivatives involves various methods, including the acid- or base-catalyst condensation of aldehydes and 4-chromanones .Molecular Structure Analysis

The molecular structure of 7-Methylchroman-4-amine consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). This structure is related to chromane, chromene, chromone, and chromenone .Scientific Research Applications

-

Pharmacological Research

- Application : Chromanone and its analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

-

Chemical Synthesis

- Application : Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Method : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .

- Results : The results of these studies have led to improved methods for the synthesis of 4-chromanone-derived compounds, which can be used in the development of new medicinal compounds .

- Antidepressant Research

- Application : Chromanone derivatives substituted with a benzyloxy group at C-7 are potent MAO-B inhibitors. After searching for more chromanone derivatives, DSP-1053, a novel compound, was examined for serotonin reuptake in vivo with 5-HT 1A partial agonistic activity and inhibited serotonin reuptake. It is considered as a fast antidepressant drug .

- Results : The results or outcomes obtained also vary depending on the specific biological activity being studied. For example, in antidepressant research, the compound might be found to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain and potentially alleviating symptoms of depression .

- Anticancer Research

- Application : Natural and synthetic chromanone analogs show various biological activities such as anticancer . Several analogues of chromane are also available in market like ormeloxifene (anticancer) .

- Results : The results or outcomes obtained also vary depending on the specific biological activity being studied. For example, in anticancer research, the compound might be found to inhibit the growth of cancer cells .

Future Directions

Due to the significant variations in biological activities exhibited by chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

properties

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFWKNOFAQNDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylchroman-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)